molecular formula C9H10F2N2O B1415536 3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide CAS No. 1865167-39-0

3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide

Cat. No. B1415536
CAS RN: 1865167-39-0
M. Wt: 200.19 g/mol
InChI Key: MFVUFKMWJKOVMU-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide, also known as 5-Fluoro-N-(2-fluoroethyl)benzamide, is an important synthetic intermediate in the production of pharmaceuticals and agrochemicals. It is used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and other therapeutic agents. This compound has also been used in the synthesis of a number of other compounds, including antibiotics and herbicides.

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), structurally similar to the compound , have seen increasing importance across scientific disciplines. Their simple structure, combined with an understanding of their supramolecular self-assembly behavior, allows for their utilization in nanotechnology, polymer processing, and biomedical applications. The self-assembly into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, and their multivalent nature, drive their applications, particularly in the biomedical field, promising a bright future for such versatile building blocks (Cantekin, de Greef, & Palmans, 2012).

Cancer Chemotherapy

Fluorinated pyrimidines, like 5-fluorouracil (5-FU) and its derivatives, have been extensively reviewed for their clinical applications in cancer chemotherapy. The review highlights their biochemical and pharmacological studies in cancer patients, emphasizing particularly their distribution and metabolic fate. It concludes that 5-FU and its derivatives are clinically useful in the palliation of patients suffering from advanced cancer, especially in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Pharmaceutical Intermediates

A practical synthesis approach for creating intermediates, such as 2-Fluoro-4-bromobiphenyl, essential for manufacturing anti-inflammatory and analgesic materials like flurbiprofen, has been developed. This approach involves a pilot-scale method that could potentially be adapted for the synthesis of related compounds, showcasing the importance of such chemical structures in the pharmaceutical industry (Qiu et al., 2009).

properties

IUPAC Name

3-amino-5-fluoro-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-1-2-13-9(14)6-3-7(11)5-8(12)4-6/h3-5H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVUFKMWJKOVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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